molecular formula C10H8N4 B14119091 4-(4-Amino-1H-pyrazol-1-yl)benzonitrile CAS No. 1153040-99-3

4-(4-Amino-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B14119091
CAS No.: 1153040-99-3
M. Wt: 184.20 g/mol
InChI Key: BZRBKNBPUFBOPU-UHFFFAOYSA-N
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Description

4-(4-Amino-1H-pyrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H8N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 4-amino-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Amino-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Amino-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The amino group and the pyrazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-1-yl)benzonitrile: Similar structure but lacks the amino group.

    4-(1H-Pyrazol-3-yl)benzonitrile: Differently substituted pyrazole ring.

    4-(1H-Pyrazol-5-yl)benzonitrile: Another positional isomer of the pyrazole ring.

Uniqueness

4-(4-Amino-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both the amino group and the nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

CAS No.

1153040-99-3

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

4-(4-aminopyrazol-1-yl)benzonitrile

InChI

InChI=1S/C10H8N4/c11-5-8-1-3-10(4-2-8)14-7-9(12)6-13-14/h1-4,6-7H,12H2

InChI Key

BZRBKNBPUFBOPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=C(C=N2)N

Origin of Product

United States

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